6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid
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Overview
Description
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. This compound is often utilized in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often involve the use of sodium azide (NaN3) and are carried out under controlled temperatures to ensure the stability of the product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and piperidine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool in the study of protein interactions and functions.
Medicine: It is utilized in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids. This compound interacts with molecular targets and pathways involved in peptide bond formation and protein synthesis .
Comparison with Similar Compounds
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid can be compared with other similar compounds such as:
- (2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino-2,4-dimethylpentanoic acid
- (2S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino-5-methoxy-5-oxopentanoic acid
These compounds share the Fmoc protective group but differ in their amino acid backbones, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific structure, which provides distinct properties and uses in peptide synthesis and other applications.
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-23(2,12-11-21(25)26)13-14-24-22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
BYIYAQVUQOFBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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